![molecular formula C6H4N2S B1315820 Thiazolo[4,5-c]pyridine CAS No. 273-75-6](/img/structure/B1315820.png)
Thiazolo[4,5-c]pyridine
Overview
Description
Thiazolo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive heterocyclic moieties makes it a compound of significant interest in medicinal chemistry. The presence of multiple reactive sites in its structure allows for extensive modifications, leading to the development of various polyfunctional analogs with diverse biological activities .
Mechanism of Action
Target of Action
Thiazolo[4,5-c]pyridine derivatives have been identified as potent inhibitors of certain proteins, such as c-KIT . c-KIT is a promising therapeutic target against gastrointestinal stromal tumor (GIST) .
Mode of Action
The mode of action of this compound derivatives involves the inhibition of the c-KIT protein . These compounds are capable of strongly inhibiting a c-KIT V560G/D816V double mutant that is resistant to imatinib .
Biochemical Pathways
The biochemical pathways affected by this compound derivatives are primarily related to the inhibition of c-KIT. This inhibition leads to a substantial suppression of the proliferation of GIST-T1 and HMC1.2 cancer cells .
Result of Action
The result of this compound derivatives’ action is the significant inhibition of c-KIT and the substantial suppression of the proliferation of GIST-T1 and HMC1.2 cancer cells . Moreover, these compounds possess differential cytotoxicity on c-KIT D816V Ba/F3 cells relative to parental Ba/F3 cells .
Biochemical Analysis
Biochemical Properties
Thiazolo[4,5-c]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme c-KIT, a receptor tyrosine kinase that is involved in cell signaling pathways. This compound derivatives have been shown to inhibit c-KIT activity, which can be beneficial in overcoming drug resistance in certain cancers . Additionally, this compound interacts with other proteins involved in cell proliferation and apoptosis, further highlighting its importance in biochemical research.
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. In cancer cells, this compound derivatives can inhibit cell proliferation and induce apoptosis by blocking c-KIT signaling pathways . This compound also influences gene expression and cellular metabolism, leading to changes in cell function. For example, this compound has been shown to suppress the migration and invasion of cancer cells, thereby reducing their metastatic potential .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of c-KIT, inhibiting its kinase activity and preventing downstream signaling events that promote cell proliferation and survival . This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells. Additionally, this compound can modulate the expression of genes involved in cell growth and differentiation, further contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key enzymes that this compound interacts with is cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . This compound can modulate the activity of cytochrome P450, affecting the metabolic flux and levels of metabolites in cells. This interaction can influence the pharmacokinetics and pharmacodynamics of this compound, as well as its potential drug-drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . This compound has been shown to accumulate in the cytoplasm and nucleus of cells, where it exerts its biochemical effects. The distribution of this compound within tissues can also be influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be phosphorylated or acetylated, which can influence its localization and activity within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-c]pyridine typically involves the annulation of thiazole and pyridine rings. One common method includes the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in absolute ethanol at room temperature . Another approach involves the use of ortho-amino(diisopropyldithiocarbamato)pyridine, carboxylic acid, and phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound derivatives often employs high-throughput screening and computational chemistry techniques to optimize reaction conditions and yields. The use of catalytic amounts of N-methylmorpholine and AcONa has been reported to achieve high yields of 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites on the thiazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Scientific Research Applications
Thiazolo[4,5-c]pyridine has a broad spectrum of applications across various fields, including chemistry, biology, medicine, and industry. Below are detailed insights into its applications:
Chemistry
- Synthesis Building Block : this compound serves as a crucial building block for synthesizing complex organic molecules. Its reactive sites facilitate the formation of diverse derivatives through various chemical reactions, including cyclocondensation and functionalization processes.
Biology
- Enzyme Inhibition : This compound has been extensively studied for its role as an enzyme inhibitor. Notably, derivatives of this compound have demonstrated potent inhibitory effects on the c-KIT protein, which is implicated in several cancers, including gastrointestinal stromal tumors (GIST) . The inhibition of c-KIT leads to significant suppression of cancer cell proliferation and induction of apoptosis in affected cells.
Medicine
- Anticancer Agents : this compound derivatives have shown promising anticancer properties. For example, certain derivatives exhibit higher enzymatic and anti-proliferative activities than established treatments like imatinib against resistant cancer cell lines harboring specific mutations in the c-KIT gene .
- Anti-inflammatory and Antimicrobial Properties : Beyond anticancer activity, these compounds have been explored for their anti-inflammatory and antimicrobial effects. Their ability to modulate biological pathways makes them potential candidates for developing new therapeutic agents.
Industry
- Agricultural Applications : In the agricultural sector, this compound is utilized in developing herbicides and fungicides. Its bioactive properties contribute to its effectiveness in controlling plant pathogens and pests.
Case Study 1: Anticancer Activity
A study conducted on this compound derivatives revealed their significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. The research highlighted that these derivatives could induce cell death through the inhibition of c-KIT signaling pathways, demonstrating their potential as novel anticancer agents .
Case Study 2: Overcoming Drug Resistance
Research focused on thiazolo[5,4-b]pyridine derivatives showed that specific compounds could overcome drug resistance associated with c-KIT mutations. One derivative demonstrated an 8-fold higher inhibitory activity against the c-KIT V560G/D816V double mutant compared to imatinib. This finding underscores the potential for developing targeted therapies that can effectively address resistance mechanisms in cancer treatment .
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Uniqueness: Thiazolo[4,5-c]pyridine is unique due to its specific ring fusion and the presence of multiple reactive sites, which allow for extensive functionalization and the development of diverse analogs with various biological activities .
Biological Activity
Thiazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on recent research findings, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of this compound
This compound is characterized by its unique bicyclic structure, which integrates a thiazole and pyridine ring. This structural configuration contributes to its ability to interact with various biological targets, making it a promising scaffold for drug development.
Biological Activities
This compound derivatives have been associated with a range of biological activities, including:
- Anticancer Activity : Several studies have reported that this compound derivatives exhibit potent anticancer properties. For instance, compounds have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cells. One study highlighted a derivative with an IC50 of 4.77 μM against the c-KIT V560G/D816V double mutant, outperforming imatinib in both enzymatic inhibition and anti-proliferative activity .
- Antimicrobial Properties : Research has demonstrated the antimicrobial efficacy of this compound derivatives against a range of pathogens. Compounds were tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results with low minimum inhibitory concentrations (MIC) .
- Anti-inflammatory Effects : Some this compound derivatives have been evaluated for their analgesic and anti-inflammatory activities. In vivo studies indicated significant reductions in pain responses in animal models .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Functionalization : Modifications at specific positions on the this compound scaffold can enhance potency. For example, substituents at the 6-position have been shown to significantly increase inhibitory activity against c-KIT .
- Molecular Docking Studies : Computational studies have provided insights into binding interactions with biological targets. Molecular docking simulations indicated that certain substitutions improve binding affinity to targets like DNA gyrase and MurD .
Case Study 1: Anticancer Activity
A study synthesized a series of this compound derivatives and evaluated their anticancer activity. The most potent compound demonstrated an IC50 value of 3.6 nM against PI3Kα, indicating strong potential as an anticancer agent . The structure-activity relationship revealed that sulfonamide functionalities were critical for enhancing activity.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound derivatives. The compounds exhibited significant antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 μM for some derivatives . This study emphasized the potential for developing new synthetic antimicrobial agents based on this scaffold.
Data Summary
Properties
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-7-3-5-6(1)9-4-8-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPLAFRCDDWERW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of thiazolo[4,5-c]pyridine and are there any notable derivatives?
A1: this compound is a bicyclic heterocyclic compound consisting of a thiazole ring fused to a pyridine ring. Researchers have explored various substitutions on this scaffold. For example, [] describes the synthesis of derivatives with substitutions at the 4- and 6-positions of the this compound core for structure-activity relationship studies. Another study [] investigated 2-substituted thiazolo[4,5-c]pyridines as potential amplifiers of phleomycin activity.
Q2: How does the presence of the nitrogen atom in the this compound core influence its chemical properties?
A2: The nitrogen atom in the pyridine ring significantly impacts the compound's properties. Research on 5-substituted benzothiazoles and this compound [, ] demonstrated the influence of the nitrogen atom's polar effects on base-catalyzed hydrogen-deuterium exchange reactions. This highlights the importance of the nitrogen's presence in modulating reactivity and potential biological interactions.
Q3: Can this compound derivatives be synthesized efficiently?
A3: Yes, several synthetic routes have been developed. [] describes a single-step synthesis of thiazolo[5,4-b]pyridines and thiazolo[5,4-c]pyridines from chloronitropyridines and thioamides or thioureas. Additionally, [] explores the chemistry of 1,2,3-dithiazoles and their use in preparing this compound-2-carbonitrile.
Q4: Has the this compound scaffold been investigated for its potential biological activity?
A4: Yes, researchers have explored its potential in medicinal chemistry. One study [] investigated derivatives of this compound as potential mGlu5 receptor antagonists. This suggests the scaffold's potential as a starting point for developing novel therapeutics.
Q5: Are there specific analytical techniques used to characterize this compound and its derivatives?
A5: [] provides an example of using X-ray crystallography to determine the crystal structure of 2-(methylthio)this compound. This technique provides valuable insights into the compound's three-dimensional structure and bonding properties.
Q6: Beyond its potential use in medicinal chemistry, are there other applications for this compound?
A6: While the provided research primarily focuses on the compound's biological activity and synthetic methods, the unique structural features of this compound, especially with diverse substitutions [], suggest potential applications in other fields. These could include areas like materials science or as ligands in coordination chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.